molecular formula C20H26N2O5S B160656 MMP-3 Inhibitor VIII

MMP-3 Inhibitor VIII

Cat. No.: B160656
M. Wt: 406.5 g/mol
InChI Key: VKUYLANQOAKALN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

MMP-3 Inhibitor VIII primarily targets Matrix Metalloproteinase 3 (MMP-3) . MMP-3 is a member of the matrix metalloproteinase (MMP) family, which can degrade multiple components of the extracellular matrix (ECM) . MMP-3 can activate multiple pro-MMPs and thus initiates the MMP-mediated degradation reactions .

Mode of Action

This compound is a cell-permeable sulfonamide-based hydroxamic acid . It effectively inhibits MMP-3 by binding to its active site , thus blocking its enzymatic activity . This inhibition prevents the degradation of ECM components and the activation of other pro-MMPs .

Biochemical Pathways

MMP-3 plays a crucial role in tissue remodeling and repair by degrading ECM proteins to enable cell migration . By inhibiting MMP-3, this compound disrupts these processes, affecting pathways related to cell migration, tissue remodeling, and potentially disease progression .

Result of Action

By inhibiting MMP-3, this compound can potentially slow down processes such as tissue remodeling, cell migration, and disease progression . This could have therapeutic implications in conditions where these processes are dysregulated, such as in certain types of cancer .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the expression of MMP-3 can be upregulated in response to certain inflammatory signals Therefore, the inflammatory status of the tissue environment could potentially impact the efficacy of this compound

Biochemical Analysis

Biochemical Properties

MMP-3 Inhibitor VIII interacts with MMP-3, a proteolytic enzyme that can degrade a wide range of proteins in the ECM . MMP-3 has distinct structural features that facilitate its role in hydrolyzing numerous extracellular matrix proteins (EMP), including collagen types II and III, laminin, fibronectin, and proteoglycans .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, MMP-3 promotes synovitis, and synovitis promotes the expression of MMP-3, forming a vicious cycle in the progression of osteoarthritis .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . This inhibitor binds to the active site of MMP-3, preventing its activity .

Temporal Effects in Laboratory Settings

Over time, this compound has shown to reduce brain infarct size following stroke . It significantly alters the expression of genes in stroke brains, indicating its long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.

Metabolic Pathways

This compound is involved in the metabolic pathways of MMP-3 . MMP-3 can process a variety of pro-MMPs, initiating the MMP-mediated degradation process .

Subcellular Localization

MMP-3 has been found in the nucleus and might be involved in the transcriptional or apoptosis processes in some cells, such as hepatocellular carcinoma, chondrocytes, and myofibroblast

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol can be synthesized through esterification reactions involving glycerol and the respective fatty acids: palmitic acid, oleic acid, and linoleic acid. The reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out under reflux conditions to ensure complete esterification.

Industrial Production Methods: Industrial production of 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol involves the enzymatic transesterification of vegetable oils. Lipase enzymes are used to catalyze the reaction, which is carried out at controlled temperatures and pH levels to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Hydrolysis: In the presence of water and an acid or base catalyst, the compound can be hydrolyzed to yield glycerol and the corresponding fatty acids.

    Transesterification: This reaction involves the exchange of ester groups between the compound and an alcohol, often catalyzed by lipase enzymes.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and atmospheric oxygen.

    Hydrolysis: Water, hydrochloric acid, sodium hydroxide.

    Transesterification: Methanol, ethanol, lipase enzymes.

Major Products Formed:

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Hydrolysis: Glycerol, palmitic acid, oleic acid, and linoleic acid.

    Transesterification: Methyl esters or ethyl esters of the fatty acids.

Scientific Research Applications

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol can be compared with other similar triacylglycerols:

Uniqueness: 1-Palmitoyl-2-oleoyl-3-linoleoyl-rac-glycerol is unique due to its specific combination of fatty acids, which imparts distinct physical and chemical properties. This combination makes it particularly valuable in the analysis of sesame oil and other applications where specific triglyceride profiles are required .

Properties

IUPAC Name

2-[benzyl-(4-methoxyphenyl)sulfonylamino]-N-hydroxy-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O5S/c1-15(2)13-19(20(23)21-24)22(14-16-7-5-4-6-8-16)28(25,26)18-11-9-17(27-3)10-12-18/h4-12,15,19,24H,13-14H2,1-3H3,(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKUYLANQOAKALN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NO)N(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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